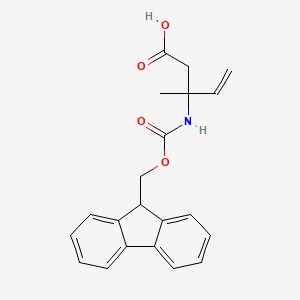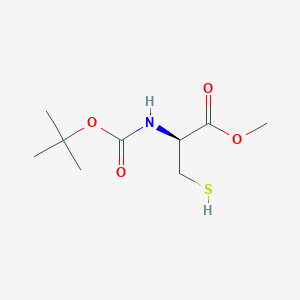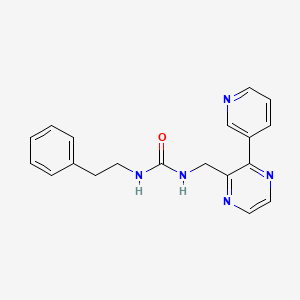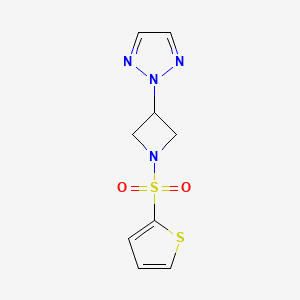
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, also known as CPOT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. CPOT is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole inhibits the activity of PKB and GSK-3β by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cellular stress responses.
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has several advantages for use in lab experiments, including its high purity and stability. However, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, including the development of new derivatives with improved properties such as solubility and potency. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can also be studied for its potential applications in the treatment of other diseases such as neurodegenerative disorders and metabolic diseases. Furthermore, the mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can be further elucidated to identify new targets for drug development.
Synthesis Methods
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been achieved using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercapto-5-pentyl-1,3-oxazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-5-(pentylthio)-1,3-oxazole with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. These methods have been optimized to yield 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole in high purity and yield.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been studied for its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the activity of certain enzymes such as protein kinase B (PKB) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as cell growth and survival. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMVDAAHGYJNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)
![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)
![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)
![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)
![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)
![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)


![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)


![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)